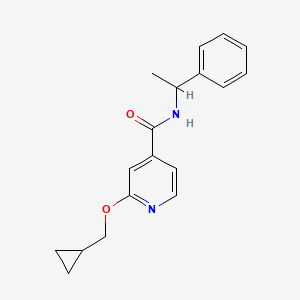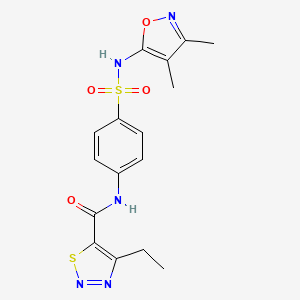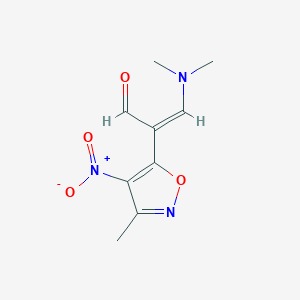
N-(1,3-benzodioxol-5-yl)-1-(4-propan-2-ylphenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-1-(4-propan-2-ylphenyl)methanimine, commonly known as BDPMA, is an organic compound with a variety of applications in scientific research. It belongs to the class of compounds known as benzodioxoles, which are heterocyclic compounds containing a six-membered ring of two oxygen atoms and four carbon atoms. BDPMA is a colorless solid that is insoluble in water, but is soluble in organic solvents. It has been used in a variety of scientific research applications, including as a catalyst, a reagent, and a building block for the synthesis of other compounds.
Scientific Research Applications
BDPMA has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, as a reagent in organic synthesis, and as a building block for the synthesis of other compounds. BDPMA has also been used as a ligand in coordination chemistry, as a chromophore in spectroscopic studies, and as a ligand in asymmetric catalysis.
Mechanism of Action
The mechanism of action of BDPMA is not fully understood. However, it is believed to act as a Lewis acid, which is a type of chemical species that can accept a pair of electrons from a donor molecule. This allows BDPMA to act as a catalyst in a variety of reactions, as well as to form complexes with organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDPMA are largely unknown. It is not known to be toxic or to have any adverse effects on humans or animals. However, it is important to note that BDPMA is not approved for human or animal consumption, and should only be used in laboratory research.
Advantages and Limitations for Lab Experiments
The primary advantage of using BDPMA in laboratory experiments is its ability to act as a catalyst in a variety of reactions. This makes it a useful tool for synthesizing a wide range of organic compounds. However, BDPMA is not soluble in water, which can limit its use in aqueous solutions. Additionally, its low yield of approximately 75% can make it difficult to obtain a high concentration of the compound.
Future Directions
The potential applications of BDPMA in scientific research are still being explored. Future research could focus on developing new methods for synthesizing BDPMA, as well as exploring its potential applications in medicine, agriculture, and other areas. Additionally, research could be conducted to further explore the biochemical and physiological effects of BDPMA, as well as its potential for toxicity. Finally, research could be conducted to explore the potential of BDPMA as a ligand in asymmetric catalysis, which could be used to synthesize complex organic compounds.
Synthesis Methods
BDPMA can be synthesized from the reaction of 1-(4-propan-2-ylphenyl)methanimine and 1,3-benzodioxole in the presence of an acid catalyst. The reaction is typically conducted in a solvent such as toluene or xylene at temperatures between 100-150°C. The reaction yields BDPMA in a yield of approximately 75%.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(4-propan-2-ylphenyl)methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12(2)14-5-3-13(4-6-14)10-18-15-7-8-16-17(9-15)20-11-19-16/h3-10,12H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPFRLGJSPYNGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-1-(4-propan-2-ylphenyl)methanimine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2389407.png)

![(2-Bromophenyl)-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2389410.png)





![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(5-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2389422.png)
![(E)-4-(Dimethylamino)-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2389427.png)
![4-[(3-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2389429.png)
